(2-Ethoxy-4-methylpyridin-3-yl)boronic acid synthesis route
(2-Ethoxy-4-methylpyridin-3-yl)boronic acid synthesis route
An In-depth Technical Guide for the Synthesis of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid
Introduction
(2-Ethoxy-4-methylpyridin-3-yl)boronic acid (CAS No. 1309982-61-3) is a highly valuable heterocyclic building block in modern medicinal chemistry and materials science.[1][2][3][4] Its utility lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds. This allows for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional organic materials.
This guide provides a comprehensive, technically detailed, and field-proven synthetic route to this important reagent. It is designed for researchers, chemists, and drug development professionals, focusing on the underlying chemical principles, causality behind experimental choices, and robust, self-validating protocols. We will explore a reliable, multi-step pathway from a common starting material, and also discuss potential alternative strategies.
Retrosynthetic Analysis and Strategic Overview
A robust synthesis requires a logical and predictable sequence of transformations. Our primary strategy involves the construction of a suitably functionalized pyridine core, followed by the introduction of the boronic acid moiety at the C3 position. The retrosynthetic analysis reveals a pathway starting from the readily accessible 2-chloro-4-methyl-3-nitropyridine intermediate.
The key disconnection is the borylation of a 3-halopyridine precursor, a reliable and widely used transformation. The halogen, in turn, can be installed from an amino group via the Sandmeyer reaction. This amino-pyridine can be accessed by reducing a corresponding nitro-pyridine, which is assembled through nucleophilic aromatic substitution.
Caption: Retrosynthetic pathway for the target boronic acid.
Primary Synthetic Pathway: A Step-by-Step Guide
This section details a five-step synthesis that offers excellent control over regiochemistry and relies on well-established, high-yielding chemical transformations.
Step 1: Synthesis of 2-Chloro-4-methyl-3-nitropyridine
Principle & Rationale: The synthesis begins with the preparation of the key intermediate, 2-chloro-4-methyl-3-nitropyridine. This compound serves as the foundational scaffold upon which the required functional groups will be installed. The protocol described involves the chlorination of a 2-pyridone precursor using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[5][6] The 2-pyridone tautomer is more susceptible to this type of conversion than the corresponding 2-hydroxypyridine.
Experimental Protocol:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxy-4-methyl-3-nitropyridine (also named 2-keto-3-nitro-4-methylpyridine) (13.0 g, 0.084 mol).
-
Carefully add phosphorus oxychloride (POCl₃) (50 mL) to the flask.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
The crude residue is then cautiously poured into a beaker containing crushed ice.
-
The resulting precipitate is collected by vacuum filtration and washed with cold water.
-
Recrystallize the crude product from a 75% ethanol solution (50 mL) to yield 2-chloro-4-methyl-3-nitropyridine as a white solid.
In-Process Validation:
-
Yield: ~11 g (75%).[5]
-
Appearance: White solid.[5]
-
Melting Point: 51-53 °C.[7]
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and MS.
Step 2: Synthesis of 2-Ethoxy-4-methyl-3-nitropyridine
Principle & Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C2 position of the pyridine ring is highly activated by the strong electron-withdrawing effect of the adjacent nitro group at C3 and the ring nitrogen. This makes it an excellent electrophilic site for substitution by an alkoxide nucleophile. Sodium ethoxide, freshly prepared from sodium metal and anhydrous ethanol, serves as a potent and cost-effective source of the ethoxy group.[8]
Experimental Protocol:
-
In a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (100 mL).
-
Carefully add sodium metal (2.3 g, 0.1 mol) in small portions. The reaction is exothermic and generates H₂ gas; ensure proper ventilation. Stir until all sodium has dissolved to form a clear solution of sodium ethoxide.
-
To this solution, add 2-chloro-4-methyl-3-nitropyridine (10.0 g, 0.058 mol) portion-wise.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain with stirring. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add deionized water (100 mL) and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer in vacuo. The crude product can be purified by column chromatography (silica gel, gradient of hexane/ethyl acetate) to afford pure 2-ethoxy-4-methyl-3-nitropyridine.
In-Process Validation:
-
Yield: Expected yield is typically high (>85%) for such SNAr reactions.
-
Appearance: Pale yellow solid or oil.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and MS.
Step 3: Synthesis of 3-Amino-2-ethoxy-4-methylpyridine
Principle & Rationale: The reduction of the nitro group to a primary amine is a pivotal step. Several methods can accomplish this, including catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with metals in acidic or neutral media (e.g., SnCl₂, Fe/HCl, Fe/NH₄Cl).[9] Reduction with iron powder and ammonium chloride in an ethanol/water mixture is a practical and scalable choice, avoiding strongly acidic conditions that might affect the ethoxy group and simplifying workup.
Experimental Protocol:
-
In a 500 mL flask, suspend 2-ethoxy-4-methyl-3-nitropyridine (9.0 g, 0.049 mol) in a mixture of ethanol (150 mL) and water (50 mL).
-
Add iron powder (13.7 g, 0.245 mol, 5 eq.) and ammonium chloride (1.3 g, 0.024 mol, 0.5 eq.).
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once complete, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add sodium carbonate to basify, and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-amino-2-ethoxy-4-methylpyridine.
In-Process Validation:
-
Yield: Typically >90%.
-
Appearance: Off-white to light brown solid.
-
Characterization: Confirm the disappearance of the nitro group and the appearance of the amine group signals in IR spectroscopy and the shift in aromatic protons in ¹H NMR.
Step 4: Synthesis of 3-Bromo-2-ethoxy-4-methylpyridine via Sandmeyer Reaction
Principle & Rationale: The Sandmeyer reaction is a classic method for converting an aromatic primary amine into a halide.[10][11] The reaction proceeds in two stages: first, the amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). Second, the diazonium salt is decomposed in the presence of a copper(I) salt (CuBr), which catalyzes the replacement of the diazonium group with a bromide atom, releasing nitrogen gas.[12][13]
Experimental Protocol:
-
Diazotization: In a 250 mL beaker, dissolve 3-amino-2-ethoxy-4-methylpyridine (6.5 g, 0.043 mol) in a 48% hydrobromic acid (HBr) solution (50 mL). Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (3.2 g, 0.047 mol in 10 mL water) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete. A starch-iodide paper test can confirm a slight excess of nitrous acid.[12]
-
Substitution: In a separate 500 mL flask, dissolve copper(I) bromide (CuBr) (7.5 g, 0.052 mol) in 48% HBr (30 mL). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
After the addition, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition.
-
Cool the reaction mixture, basify with aqueous NaOH, and extract the product with diethyl ether or ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography to obtain 3-bromo-2-ethoxy-4-methylpyridine.
In-Process Validation:
-
Yield: 60-75%.
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
Characterization: Confirm structure by NMR and MS, noting the disappearance of the amine protons and the characteristic isotopic pattern of bromine in the mass spectrum.
Step 5: Synthesis of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid
Principle & Rationale: The final step is the conversion of the aryl bromide to the target boronic acid. While a lithium-halogen exchange followed by quenching with a borate ester is feasible, the Miyaura borylation is often preferred for its milder conditions and functional group tolerance.[14] This palladium-catalyzed reaction couples the aryl bromide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base. The resulting pinacol boronate ester is then hydrolyzed to the final boronic acid.
Experimental Protocol:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine 3-bromo-2-ethoxy-4-methylpyridine (5.0 g, 0.023 mol), bis(pinacolato)diboron (B₂pin₂) (6.4 g, 0.025 mol, 1.1 eq.), and potassium acetate (KOAc) (6.8 g, 0.069 mol, 3.0 eq.).
-
Add anhydrous 1,4-dioxane (100 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.84 g, 3 mol%).
-
Heat the reaction mixture to 80-90 °C and stir for 8-16 hours. Monitor by TLC or GC-MS until the starting bromide is consumed.
-
Cool the reaction to room temperature, filter through Celite®, and wash the pad with ethyl acetate.
-
Concentrate the filtrate in vacuo. The residue contains the pinacol ester, which can be used directly or hydrolyzed.
-
Hydrolysis: Dissolve the crude ester in a 10:1 mixture of acetone and water. Add an excess of a boronic acid scavenger like polystyrene-boronic acid (PS-B(OH)₂) and stir for 2 hours. Alternatively, perform a liquid-liquid extraction with aqueous NaOH followed by careful acidification with HCl to precipitate the boronic acid.
-
Filter the final product, wash with cold water, and dry under vacuum to obtain (2-Ethoxy-4-methylpyridin-3-yl)boronic acid.
In-Process Validation:
-
Yield: 70-85% for the borylation step.
-
Appearance: White to off-white solid.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). ¹¹B NMR spectroscopy will show a characteristic signal for the boronic acid group.
Overall Process Summary
The following diagram and table summarize the entire synthetic sequence, providing a clear overview of the workflow and expected outcomes.
Caption: Complete synthetic workflow from precursor to final product.
| Step | Transformation | Key Reagents | Typical Yield | Purity Target |
| 1 | Chlorination | POCl₃ | 75% | >98% |
| 2 | Ethoxylation (SNAr) | NaOEt, EtOH | >85% | >98% |
| 3 | Nitro Reduction | Fe, NH₄Cl | >90% | >95% (crude) |
| 4 | Sandmeyer Reaction | NaNO₂, CuBr | 60-75% | >98% |
| 5 | Miyaura Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc | 70-85% | >99% |
Alternative Synthetic Approach: Lithiation-Borylation
Principle & Rationale: A more convergent and potentially shorter route involves the direct C-H functionalization of a 2-ethoxy-4-methylpyridine substrate via directed ortho-metalation (DoM), followed by borylation.[15] The 2-ethoxy group can act as a directed metalation group (DMG), guiding a strong base like n-butyllithium or s-butyllithium to deprotonate the adjacent C3 position. The resulting aryllithium species can then be trapped with a boron electrophile (e.g., triisopropyl borate) to form the C-B bond.[16]
Caption: A potential direct lithiation-borylation route.
Challenges and Considerations: While this route is attractive due to its brevity, it presents a significant challenge: regioselectivity . The C6 proton on the pyridine ring is also activated by the ring nitrogen and may compete with the C3 proton for deprotonation. This could lead to a mixture of C3 and C6 borylated isomers, which may be difficult to separate. The outcome is highly dependent on the specific directing group, base, solvent, and temperature conditions. Therefore, while promising, this route requires careful optimization and may be less reliable for producing isomerically pure material compared to the five-step pathway.
Conclusion
This guide has outlined a robust and reliable five-step synthesis for (2-Ethoxy-4-methylpyridin-3-yl)boronic acid, a key building block for advanced chemical synthesis. The presented pathway leverages a series of well-understood and scalable reactions, ensuring high yields and excellent regiochemical control. Each step is accompanied by a detailed protocol and validation criteria to ensure reproducibility and success in a research or development setting. The discussion of a more direct lithiation-borylation approach highlights an alternative strategy, while also underscoring the importance of regiochemical control in pyridine chemistry. This comprehensive guide serves as a valuable resource for chemists seeking to prepare this versatile reagent.
References
-
3-aminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]
-
Custom Synthesis of 2-Chloro-4-methyl-3-nitropyridine: Tailoring Intermediates for Specific Needs. (n.d.). Retrieved January 15, 2026, from [Link]
- CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents. (n.d.).
-
2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]
- CN111170937A - Preparation method of 3-aminopyridine - Google Patents. (n.d.).
-
da Silva, D., et al. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved January 15, 2026, from [Link]
- Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents. (n.d.).
- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents. (n.d.).
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES - Canadian Science Publishing. (n.d.). Retrieved January 15, 2026, from [Link]
-
Lithiation- Borylation in Synthesis. (n.d.). Retrieved January 15, 2026, from [Link]
-
Standard Lithiation–Borylation A user's guide. (2017). Retrieved January 15, 2026, from [Link]
- CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents. (n.d.).
-
Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
2-Ethoxy-4-methylpyridine-3-boronicacid - Cusabio. (n.d.). Retrieved January 15, 2026, from [Link]
-
Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. SciSpace. Retrieved January 15, 2026, from [Link]
-
The lithiation–borylation reaction - University of Bristol Research Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. (n.d.). Retrieved January 15, 2026, from [Link]
-
3-pyridylboronic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]
- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents. (n.d.).
- CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents. (n.d.).
-
Synthesis of methylpyridines by catalytic method in the gas phase - Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]
-
Borylation - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
- 1. chiralen.com [chiralen.com]
- 2. cusabio.com [cusabio.com]
- 3. 1309982-61-3|(2-Ethoxy-4-methylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 4. (2-Ethoxy-4-methylpyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2-Chloro-4-methyl-3-nitropyridine | 23056-39-5 [chemicalbook.com]
- 7. innospk.com [innospk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Borylation - Wikipedia [en.wikipedia.org]
- 15. scispace.com [scispace.com]
- 16. research-information.bris.ac.uk [research-information.bris.ac.uk]
